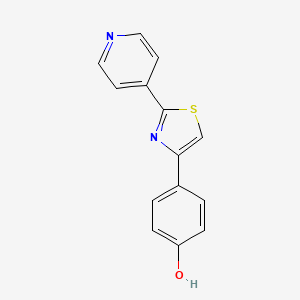

4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol

Description

Properties

IUPAC Name |

4-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-12-3-1-10(2-4-12)13-9-18-14(16-13)11-5-7-15-8-6-11/h1-9,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQSIFOZCGFIBRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Pyridin 4 Yl Thiazol 4 Yl Phenol and Its Analogues

Foundational Synthetic Routes for Thiazole (B1198619) Derivatives

The synthesis of thiazole rings is a well-established field in heterocyclic chemistry. chemhelpasap.com Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms, and they form the structural core of many pharmacologically significant molecules. chemhelpasap.comnih.gov The most prominent and historically significant method for synthesizing the thiazole nucleus is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. chemhelpasap.comsynarchive.com

The Hantzsch synthesis is a versatile reaction that typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com This reaction is known for being straightforward and generally producing high yields. chemhelpasap.com The fundamental mechanism begins with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com This foundational reaction provides a reliable pathway to 2,4-disubstituted thiazoles, which is the structural class to which 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol belongs. drugbank.com

Adaptations of the Hantzsch Reaction for Thiazole Ring Formation

The classic Hantzsch synthesis has been adapted in numerous ways to improve efficiency, yield, and environmental friendliness, as well as to accommodate a wide range of functional groups on the precursor molecules.

In a traditional approach to synthesizing this compound, the Hantzsch reaction would involve the cyclocondensation of two key precursors: isonicotinothioamide (to provide the pyridin-4-yl group at position 2) and a 2-halo-1-(4-hydroxyphenyl)ethanone, such as 2-bromo-1-(4-hydroxyphenyl)ethanone (to provide the 4-hydroxyphenyl group at position 4).

The reaction is typically carried out by heating the two components in a suitable solvent, such as methanol (B129727) or ethanol. chemhelpasap.com The reaction proceeds through the initial formation of an intermediate, followed by cyclization and dehydration to yield the final thiazole product. researchgate.net While effective, these traditional methods can sometimes require extended reaction times and purification steps to isolate the desired product. nih.gov

Table 1: Example of Traditional Hantzsch Reaction Conditions

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Reflux, 8 h | Moderate | nih.gov |

| 2-bromoacetophenone | Thiourea | Methanol | Heat, 30 min | High | chemhelpasap.com |

To overcome the limitations of traditional stepwise synthesis, one-pot multicomponent reactions have emerged as a highly efficient strategy for constructing thiazole derivatives. mdpi.com These methods combine multiple reaction steps into a single procedure without isolating intermediates, leading to higher yields, shorter reaction times, and milder, more environmentally benign conditions. mdpi.comresearchgate.net

For the synthesis of this compound analogues, a one-pot approach might involve the reaction of a substituted benzaldehyde, a thioamide (or a precursor like thiourea), and an α-haloketone in the presence of a catalyst. mdpi.com Some modern protocols have even demonstrated the synthesis of 2,4-disubstituted thiazoles under solvent-free grinding conditions, further enhancing the environmental credentials of the synthesis. researchgate.net The use of microwave irradiation has also been shown to dramatically reduce reaction times and improve yields for Hantzsch-type syntheses compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 8 hours | 70% | nih.gov |

Strategies for Functionalization and Derivatization

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. The primary sites for derivatization are the thiazole ring and the phenolic moiety.

The substituent at the C-2 position of the thiazole ring is determined by the choice of the thioamide reactant in the Hantzsch synthesis. To synthesize the parent compound, isonicotinothioamide would be used. By systematically varying this starting material, a wide range of functional groups can be introduced at this position. For example, using different substituted thioureas or thioamides allows for the incorporation of various aryl, alkyl, or amino groups. nih.govresearchgate.net This flexibility is a key advantage of the Hantzsch synthesis, enabling the creation of analogues with tailored electronic and steric properties.

Table 3: Thioamide Precursors and Corresponding C-2 Thiazole Substituents

| Thioamide Precursor | Resulting C-2 Substituent |

|---|---|

| Isonicotinothioamide | Pyridin-4-yl |

| Thiourea | Amino |

| Thiobenzamide | Phenyl |

| (Pyridin-2-yl)thiourea | Pyridin-2-ylamino |

The phenolic hydroxyl group is a versatile handle for further functionalization. rhhz.net Classical derivatization strategies for phenols primarily involve electrophilic substitution of the hydroxyl proton. nih.gov These modifications can significantly alter the physicochemical properties of the parent molecule.

Common derivatization reactions include:

Alkylation: Reaction with alkyl halides (RX) or sulfates (R₂SO₄) under basic conditions to form ethers (O-R). rhhz.netnih.gov

Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) to form esters (O-C(O)R). rhhz.netnih.gov This is a common strategy for creating prodrugs. rhhz.net

Phosphorylation: Reaction with phosphoryl chloride (POCl₃) to introduce a phosphate (B84403) group. rhhz.net

These transformations allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships. researchgate.net In cases where other parts of the molecule are being modified, the phenolic hydroxyl may need to be protected using a suitable protecting group, which is later removed to yield the final product.

Contemporary Advancements in Thiazole Synthesis Methodologies

While the Hantzsch synthesis remains a cornerstone for thiazole formation, significant advancements have been made to improve its efficiency, environmental friendliness, and substrate scope. researchgate.net These contemporary methodologies often focus on the use of novel catalysts, reaction media, and energy sources.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the Hantzsch thiazole synthesis. nih.gov This technique can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been successfully achieved using microwave irradiation, demonstrating the utility of this method for complex heterocyclic systems. nih.gov

The development of greener synthetic routes is another area of active research. This includes the use of more environmentally benign solvents and catalysts. For instance, one-pot multicomponent procedures catalyzed by reusable solid-supported catalysts are gaining prominence. asianpubs.org These methods not only simplify the experimental procedure but also facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Moreover, novel multicomponent reactions are being developed to construct thiazole derivatives in a single step from readily available starting materials. These reactions offer high atom economy and procedural simplicity. The one-pot synthesis of thiazoles via the Hantzsch reaction using substituted 2-bromo-1-phenylethanone, thiosemicarbazide, and various carbonyl compounds exemplifies this approach. asianpubs.org

The following table summarizes key aspects of the synthetic methodologies discussed:

| Methodology | Key Reactants | Key Features | Reference(s) |

| Hantzsch Thiazole Synthesis | Thioamide (e.g., pyridine-4-carbothioamide), α-Haloketone (e.g., 2-bromo-1-(4-hydroxyphenyl)ethanone) | Classical and versatile method for thiazole ring formation. | farmaciajournal.comasianpubs.org |

| Microwave-Assisted Synthesis | Thioamide, α-Haloketone | Accelerated reaction times, often improved yields. | nih.gov |

| Green Synthetic Routes | Various | Use of reusable catalysts, environmentally benign solvents. | researchgate.netasianpubs.org |

| Multicomponent Reactions | Multiple simple starting materials | One-pot synthesis, high atom economy. | asianpubs.org |

Structure Activity Relationship Sar Investigations of 4 2 Pyridin 4 Yl Thiazol 4 Yl Phenol Derivatives

Principles Governing Structure-Activity Correlations in Thiazole (B1198619) Chemistry

The chemical reactivity and biological interactions of thiazole derivatives are governed by the distinct electronic distribution within the five-membered ring. The thiazole ring is considered an electron-rich system, yet the distribution is not uniform. The nitrogen atom at position 3 acts as a proton acceptor, while the carbon atom at position 2 (C2) is electron-deficient due to the inductive effect of the adjacent sulfur and nitrogen atoms. pharmaguideline.com This makes C2 susceptible to nucleophilic attack and its attached protons acidic, allowing for deprotonation by strong bases. pharmaguideline.com Conversely, the C5 position is the most electron-rich carbon, making it the preferred site for electrophilic substitution reactions. pharmaguideline.com

Elucidation of Substituent Effects at Position 2 of the Thiazole Ring on Biological Potency

In the parent compound, 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol, the C2 position of the thiazole ring is occupied by a pyridin-4-yl group. This specific substituent is of paramount importance in many biologically active molecules, particularly in the realm of kinase inhibitors. The nitrogen atom of the pyridine (B92270) ring frequently acts as a hydrogen bond acceptor, enabling the molecule to anchor to the "hinge" region of the kinase ATP-binding pocket, a common mechanism for potent and selective inhibition.

SAR studies on related scaffolds have shown that both the presence and the nature of the aromatic system at C2 are critical. For instance, in a series of thiazole-based cholinesterase inhibitors, modifications to a phenyl ring at C2 significantly impacted potency. The introduction of a methoxy (B1213986) group at the para-position of the phenyl ring resulted in an inhibitory activity very close to the reference drug, Donepezil, suggesting that electronic and steric factors at this position can be finely tuned to optimize interactions with the target enzyme. academie-sciences.fr

| Compound Series | Substituent at C2 | Observed Effect on Biological Activity | Reference |

| Thiazolylhydrazones | p-methoxyphenyl | Potent acetylcholinesterase inhibition, comparable to Donepezil. | academie-sciences.fr |

| Thiazole Amides | Quinoxaline | Most potent inhibitor of acetylcholinesterase in its series. | academie-sciences.fr |

| Thiazole-based Kinase Inhibitors | Pyridin-3-yl | Exhibited nanomolar IC50 values against DYRK1A, CLK1, and GSK3 kinases. | mdpi.com |

Analysis of Structural Modifications on the Phenolic Ring and the Influence of Hydroxyl Group Presence

The phenolic hydroxyl (-OH) group is a key functional group known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug molecules. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its acidic nature, allows it to form strong interactions with biological targets. nih.gov The antiradical and antioxidant activity of phenolic compounds is strongly correlated with the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen atom donation to scavenge free radicals. mdpi.com

In the context of this compound, the presence and position of the hydroxyl group on the terminal phenyl ring are critical determinants of activity. SAR studies on various phenolic compounds have established clear principles:

Number of Hydroxyl Groups: Increasing the number of hydroxyl groups on the phenyl ring generally enhances antioxidant activity. For example, di- and tri-hydroxylated phenols are typically more potent antioxidants than monophenols. nih.gov

Position of Hydroxyl Groups: The relative position of hydroxyl groups is crucial. Catechol (1,2-dihydroxy) and hydroquinone (B1673460) (1,4-dihydroxy) structures are often associated with high activity due to their ability to form stable quinone structures upon oxidation. Resorcinol (B1680541) (1,3-dihydroxy) structures can also be effective, particularly in trapping reactive carbonyls. nih.govmdpi.com

Studies on phenolic thiazoles have demonstrated that compounds with a catechol (3,4-dihydroxyphenyl) or resorcinol (2,4-dihydroxyphenyl) moiety exhibit remarkable antioxidant and antiradical properties. mdpi.comresearchgate.netnih.gov The presence of these groups often correlates with potent biological effects, including antimicrobial activity. nih.gov Therefore, modifying the single hydroxyl group of this compound to a catechol or resorcinol system is a rational strategy to enhance its biological profile, particularly for activities related to mitigating oxidative stress. Conversely, masking or removing the hydroxyl group, for instance through methylation to form a methoxy group, typically reduces or abolishes activities that rely on hydrogen donation or specific hydrogen bonding, although it may improve membrane permeability.

| Phenolic Ring Modification | General Impact on Activity | Rationale | Reference |

| Addition of a second -OH group (e.g., Catechol) | Increased antioxidant/antiradical activity | Lower O-H bond dissociation enthalpy (BDE) and stabilization of the resulting radical. | mdpi.com |

| Removal/Masking of the -OH group (e.g., Methoxy) | Decreased H-bond donor capacity; potential loss of activity | The hydroxyl group is often essential for direct hydrogen bonding with the target or for antioxidant activity via H-atom transfer. | mdpi.com |

| Altering -OH position (e.g., ortho or meta) | Modulated activity and selectivity | The position dictates the geometry of hydrogen bonding and influences the electronic properties and BDE of the phenol (B47542). | nih.gov |

Impact of Varying Bridging Linkers and Ancillary Ring Systems on Activity Profiles

For example, studies have explored thiazole derivatives where the phenolic ring is connected via a hydrazone (-C=N-NH-) linker. mdpi.comnih.gov This type of linker introduces both rigidity and additional hydrogen bonding capabilities (N-H donor and C=N acceptor), which can significantly influence biological activity. The presence of the hydrazone moiety was noted as a contributor to the remarkable antioxidant and antiradical activity in a series of phenolic thiazoles. nih.gov

Similarly, attaching different ancillary (additional) ring systems to the core scaffold can explore new chemical space and interactions. SAR studies on thiazole-based compounds have shown that incorporating moieties like pyrazole, pyrimidine, or benzothiazole (B30560) can lead to potent dual inhibitors of enzymes or agents with enhanced anticancer activity. nih.govnih.govmdpi.com For instance, the replacement of a benzothiazole ring with a 4-phenylthiazole (B157171) moiety yielded potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), indicating that even subtle changes in the ancillary ring system can fine-tune the selectivity and potency profile of the compounds. nih.gov The choice of the ancillary ring and linker is therefore a critical element in drug design, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Conformational Analysis and Stereochemical Considerations in Activity Modulation

Computational studies and conformational analysis are vital tools in SAR. For thiazole-related C-nucleosides, it was found that biological activity requires an energetically favorable conformer where the dihedral angle (χ) between the glycosidic bond and the heterocyclic ring is approximately 0 degrees. nih.gov This suggests that more rigid compounds, which are pre-organized in the bioactive conformation, tend to be more active than more flexible analogues that must expend entropic energy to adopt the correct orientation for binding. nih.gov

In the case of this compound derivatives, the dihedral angles between the central thiazole and the flanking pyridine and phenol rings are key conformational parameters. Substituents, particularly bulky ones, placed near these linkages can create steric hindrance, restricting rotation and favoring certain conformations over others. For example, a methyl group at the 5-position of the thiazole ring could influence the preferred orientation of the phenolic ring. acs.org Understanding these conformational preferences is essential for modulating activity, as it allows for the design of molecules that are conformationally constrained into the optimal shape for target engagement, potentially leading to increased potency and selectivity.

Biological Activities and Mechanistic Studies of 4 2 Pyridin 4 Yl Thiazol 4 Yl Phenol Derivatives

Comprehensive Spectrum of Biological Activities Exhibited by Thiazole (B1198619) Analogues

The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of pharmacological properties. globalresearchonline.net Pyridyl thiazoles, in particular, are recognized for activities including antiproliferative effects. researchgate.net Studies on pyridine-substituted thiazolylphenol derivatives have demonstrated their potential as non-steroidal aromatase inhibitors, which is a key target in the treatment of hormone-dependent breast cancer. researchgate.net The bioisosteric replacement of triazole rings with this scaffold has been explored to enhance selectivity for the aromatase enzyme. researchgate.net

Beyond cancer-related applications, the broader class of thiazole derivatives has been investigated for a range of other biological activities. These include potential as analgesic, anticancer, and antibacterial agents. researchgate.netrjeid.com The structural versatility of the thiazole nucleus allows for modifications that can tune its biological profile, making it a valuable pharmacophore in drug discovery. globalresearchonline.net For instance, different substitutions on the thiazole ring can significantly influence the compound's potency and selectivity against various biological targets. nih.gov

Antioxidant Mechanisms and Cellular Protective Effects

The phenolic moiety within the 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol structure is a key contributor to its antioxidant capabilities. Phenolic compounds are well-established antioxidants, and their mechanisms of action are a central area of study. mdpi.comscienceopen.com The presence of both a hydrogen-donating phenol (B47542) group and a nitrogen-containing heterocyclic system in these derivatives suggests a capacity to interfere with oxidative processes through multiple pathways.

The primary mechanism by which phenolic antioxidants exert their effects is through the scavenging of free radicals. scienceopen.com This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov

In a study evaluating thiazolyl–catechol compounds, a derivative closely related to the subject compound, 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, demonstrated potent antiradical activity. nih.gov The presence of the 4-pyridyl fragment at position 2 of the thiazole ring was found to confer a superior capacity to neutralize free radicals compared to other substituents. nih.gov The principal antiradical mechanism for phenolic compounds is attributed to the hydrogen atom transfer (HAT) from the hydroxyl groups. nih.govmdpi.com The ease with which this hydrogen atom is released is a critical determinant of scavenging efficiency and correlates with the O-H bond dissociation enthalpy (BDE). scienceopen.commdpi.com

| Compound | DPPH Scavenging IC50 (µg/mL) | Reference |

|---|---|---|

| 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol | 1.56 ± 0.04 | nih.gov |

| Ascorbic Acid (Reference) | 4.21 ± 0.02 | nih.gov |

In addition to direct hydrogen atom donation, antioxidant activity can proceed via electron transfer mechanisms. Two prominent pathways are the Single-Electron Transfer–Proton Transfer (SET-PT) and the Concerted Proton-Electron Transfer (CPET). nih.govnih.gov In the SET-PT mechanism, an electron is first transferred to the radical, followed by the release of a proton from the resulting radical cation. The CPET mechanism involves the simultaneous transfer of an electron and a proton in a single kinetic step. nih.gov The pyridine (B92270) ring within the structure can act as a proton acceptor in such concerted pathways. rsc.org

The capacity for electron transfer is often assessed using assays like the Ferric Reducing Antioxidant Potential (FRAP) and Reducing Power (RP) assays. nih.govnih.gov These methods measure the ability of a compound to reduce metal ions, typically iron (Fe³⁺ to Fe²⁺), which serves as an indicator of its electron-donating capability. nih.gov Studies on thiazolyl-catechol compounds have employed these assays to characterize their potential antioxidant mechanisms, considering both electron release/acceptance and hydrogen atom transfer. nih.gov

Anti-inflammatory Pathways and Cellular Responses

Inflammation is a protective biological response, but chronic inflammation is implicated in numerous diseases. researchgate.netfrontiersin.org It involves a complex cascade of molecular and cellular events, including the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. frontiersin.orgnih.gov Thiazole derivatives have been extensively studied as a promising class of anti-inflammatory agents. dmed.org.ua

A primary strategy for controlling inflammation is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX-1 and COX-2 are the key enzymes that convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. frontiersin.orgnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during an inflammatory response. frontiersin.org Therefore, selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing side effects. dmed.org.ua

Numerous studies have identified various thiazole derivatives as potent inhibitors of COX enzymes. dmed.org.uanih.gov For example, certain N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) derivatives have been shown to act as non-selective COX-1/COX-2 and selective COX-2 inhibitors, respectively. nih.gov Docking studies have suggested that these compounds can bind to the COX-2 active site in a manner similar to established inhibitors like celecoxib. nih.gov

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | COX-1/COX-2 (non-selective) | - | nih.gov |

| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 (selective) | 9.01 ± 0.01 µM | nih.gov |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 | 0.07 ± 0.02 µM | epa.gov |

| Celecoxib (Reference) | COX-2 | 0.07 ± 0.01 µM | epa.gov |

Beyond direct enzyme inhibition, the anti-inflammatory effects of thiazole derivatives can be mediated through the modulation of various inflammatory signaling pathways and mediators. Chronic inflammation leads to the overproduction of mediators by activating transcription factors such as nuclear factor kappa B (NF-κB). frontiersin.orgnih.gov

Studies on different thiazole-containing compounds have demonstrated their ability to suppress the production of key inflammatory molecules. For instance, certain derivatives have been shown to inhibit the secretion of prostaglandin (B15479496) E2 (PGE2) in cellular models of inflammation. globalresearchonline.netnih.gov Additionally, the inhibition of nitric oxide (NO) release from macrophages is another mechanism through which these compounds can exert anti-inflammatory effects. nih.gov By downregulating the production of these pro-inflammatory mediators, derivatives of this compound can potentially mitigate the inflammatory response at the cellular level.

Anticancer Efficacy and Induced Cell Death Pathways

Derivatives of the this compound scaffold have emerged as a promising area in the development of novel anticancer agents. nih.gov Research has highlighted their ability to inhibit key cellular processes involved in cancer progression and to induce programmed cell death in malignant cells.

The pyridine-thiazole core structure is instrumental in the design of potent kinase inhibitors. Kinases are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a hallmark of many cancers.

Cyclin-Dependent Kinases (CDKs): Certain N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov These kinases are fundamental to the G1 phase of the cell cycle, and their inhibition can halt the proliferation of cancer cells. Medicinal chemistry optimization has led to compounds that exhibit potent inhibitory activity against CDK4 and CDK6, causing remarkable growth inhibition in melanoma cells, particularly those with BRAF and NRAS mutations. nih.gov

Phosphoinositide 3-Kinases (PI3Ks): A series of thiazolo[5,4-b]pyridines, which share structural similarities with the core compound, have been developed as potent PI3K inhibitors. One such derivative demonstrated highly potent inhibition against PI3Kα, PI3Kγ, and PI3Kδ isoforms with IC50 values of 3.4 nM, 1.8 nM, and 2.5 nM, respectively. mdpi.com The PI3K signaling pathway is critical for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

The cytotoxic potential of this compound derivatives has been evaluated across a wide range of human cancer cell lines. These studies consistently demonstrate significant antiproliferative activity.

A screening study by the National Cancer Institute (NCI) on a panel of 60 cancer cell lines revealed that novel pyridine-thiazole hybrid molecules can inhibit the growth of all tested cell lines by more than 50%. nih.gov A catechol derivative, 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, has shown notable cytotoxic potency against A549 lung cancer cells and demonstrated exceptional selectivity for malignant cells when compared to the standard drug gefitinib. nih.gov

Other related thiazole derivatives have also shown broad-spectrum antiproliferative activity. For instance, certain triphenylamine-linked pyridine-thiazole analogues exhibited high efficiency against MDA-MB-231 (mammary carcinoma) and A-549 (lung cancer) cell lines. researchgate.net Similarly, a series of thiazole-2-acetamide derivatives displayed significant activity against prostate (PC-3) and breast (MCF-7) cancer cell lines, with IC50 values comparable or superior to reference drugs like doxorubicin (B1662922) and sorafenib. nih.gov

| Compound/Derivative Class | Cell Line | Cancer Type | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|---|

| Pyridine-Thiazole Hybrid | NCI-60 Panel | Various | Growth inhibition >50% in all lines | Not specified | nih.gov |

| 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol (3g) | A549 | Lung Cancer | High cytotoxic potency and selectivity | Not specified | nih.gov |

| Thiazole-2-acetamide derivative (10a) | PC-3 | Prostate Cancer | Potent antiproliferative activity | 7 ± 0.6 µM | nih.gov |

| Thiazole-2-acetamide derivative (10a) | MCF-7 | Breast Cancer | Strong antiproliferative activity | 4 ± 0.2 µM | nih.gov |

| Triphenylamine-linked pyridone (4b) | A-549 | Lung Cancer | High efficiency | 0.00803 µM | researchgate.net |

| Triphenylamine-linked pyridone (4b) | MDA-MB-231 | Breast Cancer | High potency | 0.0103 µM | researchgate.net |

The anticancer activity of these compounds is often mediated by the induction of programmed cell death, primarily apoptosis. nih.gov Natural phenolic compounds are well-documented for their ability to trigger apoptosis in tumor cells, a mechanism that appears to be conserved in synthetic thiazolyl-phenolic hybrids. waocp.orgmdpi.com

Studies have shown that these compounds can induce apoptosis through various signaling pathways. nih.gov The ability of pyridine-thiazole derivatives to affect DNA nativity and cause changes in nucleus morphology suggests a mechanism related to the induction of genetic instability in tumor cells. nih.govresearchgate.net The cytotoxic action of some derivatives was significantly reduced when tumor cells were preincubated with a PARP1 inhibitor, further implicating DNA damage pathways in their mechanism of action. nih.gov

The induction of apoptosis is a desirable characteristic for anticancer agents as it is a controlled form of cell death that minimizes inflammation. waocp.org Morphological characterization of treated cells often reveals chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis. waocp.org

Antimicrobial Properties and Activities Against Pathogenic Microorganisms

In addition to their anticancer effects, thiazole-containing scaffolds, including those with phenolic and pyridine groups, have been investigated for their antimicrobial properties. nih.gov

Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. rsc.org The incorporation of both thiazole and sulfonamide moieties into a single molecule has resulted in compounds with potent antibacterial activity. rsc.org

One study on N-[(4E)-4-(2-arylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide derivatives found that specific compounds exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli. Another study on a synthesized phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, reported favorable antibacterial activity against several bacterial isolates. ijmm.ir The minimum inhibitory concentration (MIC) for Klebsiella pneumoniae and Bacillus cereus was 1 mg/ml, while for Staphylococcus aureus and Escherichia coli, it was 3 and 5 mg/ml, respectively. ijmm.ir

| Compound/Derivative Class | Bacterial Strain | Gram Type | Activity/MIC | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)benzenesulfonamides | Various | Gram-positive & Gram-negative | Potent activity | rsc.org |

| Thiazole-imidazole hybrid (3e) | Bacillus subtilis | Gram-positive | Significant activity | |

| Thiazole-imidazole hybrid (3e) | Escherichia coli | Gram-negative | Significant activity | |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Klebsiella pneumoniae | Gram-negative | 1 mg/ml | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Bacillus cereus | Gram-positive | 1 mg/ml | ijmm.ir |

| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Staphylococcus aureus | Gram-positive | 3 mg/ml | ijmm.ir |

The antifungal potential of this class of compounds has also been explored, showing promise against pathogenic fungal strains. The presence of phenolic groups is known to contribute to antimicrobial properties. nih.gov

In a study of novel thiazolidin-4-one scaffold bearing compounds, derivatives with hydroxy groups were found to be potent antifungals. nanobioletters.com A separate investigation into novel 1,3-thiazole derivatives revealed significant anti-Candida activity. Specifically, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed superior antifungal potency compared to analogues lacking the hydrazone linkage. mdpi.com Two compounds from this series exhibited substantially lower MIC values (7.81 µg/mL and 3.9 µg/mL) against Candida albicans compared to the reference drug fluconazole (B54011) (15.62 µg/mL), suggesting a fungicidal effect. mdpi.com

| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7a) | Candida albicans | 7.81 µg/mL | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (7e) | Candida albicans | 3.9 µg/mL | mdpi.com |

| Fluconazole (Reference) | Candida albicans | 15.62 µg/mL | mdpi.com |

| Thiazolidin-4-one with hydroxy group | C. albicans | Potent activity | nanobioletters.com |

Assessment of Antiparasitic Activities

Derivatives of the this compound scaffold have demonstrated a broad spectrum of antiparasitic activities, with significant research focusing on their efficacy against protozoan parasites responsible for devastating diseases in humans. Although studies on the specific parent compound are limited, a wealth of data on its structural analogs highlights the potential of this chemical class.

Trypanocidal and Leishmanicidal Activities:

Research into 1,3-thiazole and 4-thiazolidinone (B1220212) derivatives has revealed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which cause leishmaniasis. In one study, a series of novel 1,3-thiazoles and 4-thiazolidinones were synthesized and evaluated in vitro. Generally, the 1,3-thiazole derivatives displayed superior trypanocidal activity compared to the 4-thiazolidinones. For instance, an ortho-bromobenzylidene-substituted 1,3-thiazole, compound 1f , emerged as a highly potent agent against T. cruzi trypomastigotes with a half-maximal inhibitory concentration (IC50) of 0.83 μM. nih.gov Notably, these compounds exhibited negligible cytotoxicity against mammalian LLC-MK2 cell lines. nih.gov Further investigations into the mechanism of action for compound 1f indicated that it induces both necrosis and apoptosis in T. cruzi. nih.gov Scanning electron microscopy revealed significant morphological alterations in treated parasites, including changes in shape and damage to the flagella and body surface, ultimately leading to parasite death. nih.gov

Another study focused on hydrazinyl–thiazole ester derivatives and their in vitro activity against T. cruzi and Leishmania species. Several of these compounds showed a trypanocidal profile comparable or superior to the standard drug benznidazole (B1666585). tandfonline.com Specifically, compound 4n was identified as the most potent, exhibiting greater efficacy than benznidazole against the intracellular amastigote form of T. cruzi. tandfonline.com

The leishmanicidal potential of thiazole derivatives has also been explored. In a study evaluating 4-(4-chlorophenyl)thiazole compounds, derivatives showed activity against both promastigote and amastigote forms of Leishmania amazonensis. The IC50 values for the promastigote form ranged from 19.86 to 200 µM. researchgate.net Another study on thiazoacetylpyridines and thiazopyridines demonstrated that all tested compounds inhibited the growth of Leishmania infantum promastigotes and were effective in reducing macrophage infection by amastigotes, with one compound, TAP-04 , showing the best activity. nih.gov

Interactive Data Table: Trypanocidal and Leishmanicidal Activities of Selected Thiazole Derivatives

| Compound | Parasite | Form | IC50 (μM) | Reference |

| 1f | Trypanosoma cruzi | Trypomastigote | 0.83 | nih.gov |

| 4n | Trypanosoma cruzi | Amastigote | More potent than benznidazole | tandfonline.com |

| 4-(4-chlorophenyl)thiazole derivative | Leishmania amazonensis | Promastigote | 19.86 - 200 | researchgate.net |

| TAP-04 | Leishmania infantum | Amastigote | Best index among tested | nih.gov |

Antimalarial Activity:

The thiazole scaffold is also a promising framework for the development of antimalarial agents. nih.govnih.gov A comprehensive review of thiazole derivatives has pointed to their potential to act on various therapeutic targets within Plasmodium species, the parasites that cause malaria. nih.gov Structure-activity relationship (SAR) studies have consistently suggested the therapeutic potential of the thiazole ring in this context. nih.gov

One area of investigation has been the inhibition of parasitic enzymes. For example, some thiazole derivatives have been studied as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme in the parasite's life cycle. pnrjournal.compnrjournal.com In silico screening of a library of thiazole-based compounds against Pf-DHFR, followed by in vitro testing, identified several derivatives with potent inhibitory activity, in some cases exceeding that of the reference drug quinine. pnrjournal.compnrjournal.com Docking studies of these compounds revealed favorable interactions with key amino acid residues in the active site of Pf-DHFR, including Gly150, Leu146, Phe197, Val198, Asp145, and Asp148. pnrjournal.com

Exploration of Other Significant Biological Activities (e.g., Telomerase Activation, DNA Cleavage)

Beyond their antiparasitic properties, derivatives of the pyridin-4-yl-thiazole framework have been investigated for other significant biological activities, including the modulation of telomerase and interaction with DNA.

Telomerase Activation:

Telomerase is an enzyme crucial for maintaining telomere length and is implicated in cellular aging and certain diseases. A study on novel thiazolyl-thiadiazole derivatives, synthesized from pyridine-3/4-thiocarboxamide starting materials, explored their potential as telomerase activators. Using a PCR ELISA-based TRAP method on the heart of zebrafish, one of the synthesized derivatives, TDA8 (2-(4-chlorophenylsulfanyl)-N-(5-(4-methyl-2-pyridin-3-ylthiazol-5-yl)- nih.govnih.govresearchgate.net-thiadiazol-2-yl)acetamide), was found to significantly increase telomerase enzyme activity. nih.govresearchgate.net This finding suggests that specific structural modifications of the pyridinyl-thiazole core can lead to compounds that upregulate this important enzyme. nih.gov

DNA Cleavage and Binding:

Several studies have demonstrated the ability of pyridine-thiazole and related thiazole derivatives to interact with and, in some cases, cleave DNA. A series of novel 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives were shown to possess nuclease activity against pBR322 plasmid DNA, which was significantly enhanced upon irradiation at 365 nm. nih.gov Compounds 3b (thienyl-substituted) and 3c (pyridyl-substituted) were particularly effective, mediating DNA degradation through the generation of singlet oxygen and superoxide (B77818) free radicals. nih.gov These compounds also exhibited good binding affinity for calf thymus DNA (CT-DNA). nih.gov

Another study on pyridine and thiazole hybrids found that 4-pyridine thiazole hybrid compounds demonstrated notable DNA cleavage activity. researchgate.netnih.gov The interaction of these compounds with DNA is a potential mechanism for their observed biological effects. Furthermore, research on thiazolo[5,4-b]pyridine (B1319707) derivatives has shown strong interactions with DNA, with binding constants suggesting an intercalative binding mode. pnrjournal.com Molecular docking studies with a DNA dodecamer sequence supported these findings, indicating a preferred orientation of the compounds within the DNA structure. pnrjournal.com

Interactive Data Table: DNA Interaction of Selected Pyridine-Thiazole Derivatives

| Compound | Activity | Method | Key Finding | Reference |

| 3c (pyridyl-substituted cyanoacrylamide) | DNA Cleavage | Agarose Gel Electrophoresis | Enhanced nuclease activity upon irradiation | nih.gov |

| 3c (pyridyl-substituted cyanoacrylamide) | DNA Binding | UV-Vis Spectroscopy | Good binding affinity to CT-DNA | nih.gov |

| 4-pyridine thiazole hybrid | DNA Cleavage | Not specified | Potent activity | researchgate.netnih.gov |

| Thiazolo[5,4-b]pyridine derivative | DNA Binding | Electronic Absorption Spectroscopy | Strong association with DNA via intercalation | pnrjournal.com |

Identification and Validation of Specific Biochemical Targets

The diverse biological activities of this compound derivatives stem from their interaction with various specific biochemical targets. While the precise targets of the parent compound are not fully elucidated, research on its analogs has identified several key molecular pathways and enzymes.

Antiparasitic Targets:

In the context of malaria, as previously mentioned, dihydrofolate reductase of Plasmodium falciparum (Pf-DHFR) has been identified as a key target for some thiazole derivatives. pnrjournal.compnrjournal.com The inhibition of this enzyme disrupts the folate biosynthesis pathway, which is essential for parasite survival.

For trypanocidal and leishmanicidal activity, the mechanisms appear to be multifactorial. The induction of apoptosis and necrosis in T. cruzi by certain 1,3-thiazole derivatives suggests interference with fundamental cellular processes. nih.gov Ultrastructural analysis of Leishmania infantum treated with a thiazoacetylpyridine derivative revealed changes consistent with apoptosis, pointing to the activation of programmed cell death pathways in the parasite. nih.gov Some thiadiazole-based derivatives have been shown to act as inhibitors of pteridine (B1203161) reductase and C14-α-sterol demethylase (TcCYP51) in trypanosomatids, as well as inducers of oxidative stress. researchgate.net

Other Biochemical Targets:

The ability of certain pyridinyl-thiazole derivatives to activate telomerase suggests a direct or indirect interaction with the telomerase enzyme complex. nih.govresearchgate.net Furthermore, the observed DNA binding and cleavage activities of several pyridine-thiazole hybrids indicate that DNA itself can be a direct biochemical target. nih.govpnrjournal.comresearchgate.netnih.gov This interaction can lead to genetic instability and trigger apoptotic pathways in cancer cells, as suggested by studies on novel pyridine-thiazole hybrid molecules. mdpi.comnih.gov In these studies, the cytotoxic effects of the compounds were reduced by an inhibitor of PARP1, an enzyme involved in DNA repair, further implicating DNA damage as a key mechanism of action. mdpi.comnih.gov Additionally, docking studies have suggested other potential targets, such as Rho-associated protein kinase (ROCK-1), for some pyridine-linked thiazole hybrids with anticancer activity. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Application of Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecules. For compounds analogous to 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol, DFT has been employed to evaluate chemical reactivity potentials. These calculations typically involve optimizing the molecular geometry to its lowest energy state and then computing various electronic parameters.

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. For a series of 2- and 4-pyridine substituted thiazole (B1198619) derivatives, DFT calculations have been used to assess their chemical reactivity, with findings suggesting that the substitution pattern on the pyridine (B92270) ring influences the electronic properties. For instance, 4-pyridine substituted thiazole hybrids were found to be more reactive based on their chemical reactivity profiles.

Furthermore, DFT can be utilized to calculate other important properties such as electrostatic potential maps, which visualize the charge distribution across the molecule and identify regions susceptible to electrophilic or nucleophilic attack. For phenolic thiazoles, quantum chemical studies have been instrumental in understanding their antioxidant activity by calculating bond dissociation enthalpies, which correlate with their ability to scavenge free radicals.

Table 1: Representative Quantum Chemical Descriptors Calculated for Pyridinyl-Thiazole Analogs

| Descriptor | Typical Calculated Value Range | Significance |

| HOMO Energy | -6.0 to -7.5 eV | Electron-donating capacity |

| LUMO Energy | -1.5 to -3.0 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Polarity and intermolecular interactions |

Note: The values presented are illustrative and based on published data for structurally related compounds.

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with various protein targets. Studies on similar thiazole-pyridine hybrids have successfully employed molecular docking to investigate their inhibitory potential against enzymes such as DNA gyrase, cyclooxygenase (COX), and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov

Docking simulations of pyridinyl-thiazole derivatives into the active sites of proteins have revealed interactions with key amino acid residues that are critical for their inhibitory activity. For example, in the case of DNA gyrase, residues such as Asp73, Asn46, and Arg136 have been identified as vital for forming hydrogen bonds with the ligands. nih.gov The architecture of the binding site, often a hydrophobic pocket, accommodates the planar aromatic rings of the pyridinyl-thiazole scaffold.

The binding affinity of a ligand is largely determined by the nature and extent of its interactions with the protein. For this compound, the phenolic hydroxyl group and the nitrogen atoms in the pyridine and thiazole rings are potential sites for hydrogen bonding. Docking studies on analogous compounds consistently show the formation of hydrogen bonds with polar amino acid residues in the active site. nih.gov Additionally, the aromatic rings (phenol, pyridine, and thiazole) are expected to engage in hydrophobic and π-π stacking interactions with nonpolar residues, further stabilizing the ligand-protein complex. For instance, in the binding of certain thiazole derivatives to DNA gyrase, the pyridine and phenyl moieties occupy a hydrophobic pocket, contributing significantly to the binding stability. nih.gov

Molecular docking predicts the most energetically favorable conformation and orientation of the ligand within the protein's active site. The predicted binding mode provides a static snapshot of the interaction, which is invaluable for structure-based drug design. For pyridinyl-thiazole compounds, the docking results typically show the ligand embedded within the active site, with different substituents exploring specific sub-pockets. The orientation is often such that the key functional groups are positioned to form optimal interactions with the surrounding amino acid residues.

Table 2: Predicted Interactions of a Representative Pyridinyl-Thiazole Ligand with a Target Protein Active Site

| Interaction Type | Key Interacting Residues (Illustrative) | Ligand Moiety Involved |

| Hydrogen Bonding | Asp73, Asn46, Arg136 | Phenolic -OH, Pyridine-N, Thiazole-N |

| Hydrophobic Interactions | Ala47, Val71, Pro79, Ile78 | Phenyl ring, Pyridine ring, Thiazole ring |

| π-π Stacking | Phe, Tyr, Trp | Aromatic rings |

Note: The residues listed are based on docking studies of similar compounds with DNA gyrase and are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in optimizing lead structures.

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity in the molecule (e.g., molecular connectivity indices).

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment).

Geometrical descriptors: These describe the 3D shape and size of the molecule (e.g., molecular surface area, volume).

Physicochemical descriptors: These include properties like lipophilicity (LogP) and molar refractivity (MR).

In QSAR studies of thiazole derivatives, descriptors such as the molecular connectivity index and Kier's shape index have been identified as key parameters for antimicrobial activity. For a series of PIN1 inhibitors based on a thiazole scaffold, descriptors like molar refractivity (MR), LogP, and LUMO energy were found to be significant in the QSAR model. The selection of these descriptors suggests that both steric and electronic factors, as well as the compound's hydrophobicity, play a crucial role in determining the biological activity of this class of compounds.

Table 3: Commonly Used Molecular Descriptors in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Specific Descriptor Example | Property Encoded |

| Topological | Molecular Connectivity Index (χ) | Size, branching, and complexity |

| Geometrical | Kier's Shape Index (κα) | Molecular shape |

| Physicochemical | LogP | Lipophilicity/Hydrophobicity |

| Physicochemical | Molar Refractivity (MR) | Molar volume and polarizability |

| Electronic | LUMO Energy | Electron affinity |

Development and Validation of Statistical QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.ua For scaffolds like pyridinyl-thiazoles, QSAR models are instrumental in predicting the activity of untested analogues, thereby guiding synthetic efforts toward more potent compounds.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power. uniroma1.it Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., topological, electronic, steric, and hydrophobic), are then calculated for each compound. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are employed to create a mathematical equation linking the descriptors to the biological activity. For instance, a 2D-QSAR study on thiazole derivatives as 5-lipoxygenase inhibitors utilized MLR to generate a model with a good correlation coefficient (R² = 0.626) and predictive ability for the test set (R²_pred = 0.621). laccei.org In another study on thiazole derivatives as PIN1 inhibitors, various models were developed, with an ANN model showing superior performance (R² = 0.98, R²test = 0.98) compared to MLR and PLS models. researchgate.net

The validity and reliability of a QSAR model are paramount. Validation is performed using both internal and external methods. nih.gov Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it External validation involves using the model to predict the activity of the test set compounds, which were not used in model development. uniroma1.it The predictive capability is assessed by the predictive correlation coefficient (R²_pred). Studies on aryl thiazole derivatives have demonstrated the development of statistically significant 2D-QSAR (r² = 0.9521, q² = 0.8619) and 3D-QSAR (q² = 0.8283, predictive r² = 0.4868) models for antimicrobial activity. researchgate.net

| Model Type | Target/Activity | Statistical Method | Key Descriptors | R² (Training Set) | q² (Cross-Validation) | R²_pred (Test Set) | Reference |

| 2D-QSAR | PIN1 Inhibition | MLR | MR, LogP, ELUMO, J | 0.76 | 0.63 | 0.78 | researchgate.net |

| 2D-QSAR | PIN1 Inhibition | ANN | MR, LogP, ELUMO, J | 0.98 | 0.99 | 0.98 | researchgate.net |

| 3D-QSAR (CoMSIA) | SDHI Inhibition | PLS | Steric, Electrostatic, Hydrophobic | 0.957 | 0.614 | 0.80 | |

| 2D-QSAR | Osteosarcoma (IC50) | GEP | - | 0.839 | - | 0.760 | nih.gov |

| 2D-QSAR | G+ Inhibition | - | T_C_C_4 | 0.9521 | 0.8619 | - | researchgate.net |

| 3D-QSAR (kNN-MFA) | G+ Inhibition | kNN | Steric, Electrostatic | - | 0.8283 | 0.4868 | researchgate.net |

| 2D-QSAR | Antioxidant | MLR | Geometric, Electronic | 0.959 | - | High | pensoft.net |

MLR: Multiple Linear Regression; ANN: Artificial Neural Network; CoMSIA: Comparative Molecular Similarity Indices Analysis; GEP: Gene Expression Programming; kNN-MFA: k-Nearest Neighbor Molecular Field Analysis. Descriptors: MR (Molar Refractivity), LogP (Lipophilicity), ELUMO (Energy of Lowest Unoccupied Molecular Orbital), J (Balaban Index), T_C_C_4 (Topological Descriptor).

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. nih.gov For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its complex with a biological target, such as a protein kinase or enzyme. biointerfaceresearch.com

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. researchgate.net This complex is placed in a simulated physiological environment, typically a box of water molecules and ions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their movements over a specific period, ranging from nanoseconds to microseconds. nih.gov

Furthermore, detailed analysis of intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, can reveal the key residues responsible for anchoring the ligand in the binding pocket. plos.org For example, MD simulations of novel thiazole-clubbed pyridine scaffolds targeting the SARS-CoV-2 main protease were used to confirm the stability of the docked pose and understand the thermodynamic properties of the binding. researchgate.netdntb.gov.ua Similarly, studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors used MD simulations to validate docking results and analyze the stability of the ligand-receptor complex. nih.govnih.gov These simulations confirmed that the ligand remained stably bound within the active site, supported by a network of hydrogen bonds and hydrophobic interactions. researchgate.net

| Compound Class | Protein Target | Simulation Time | Key Findings | Reference |

| Thiazole-Chalcone Hybrids | DNA Gyrase B | - | Stable binding confirmed by RMSD, RMSF, RoG, H-bond, and SASA analysis. | nih.gov |

| Imidazole-Thiazole Hybrids | COVID-19 Mpro (6LUD) | - | Confirmed the stability of the ligand-protein interaction. | nih.gov |

| Thiazole-Pyridine Scaffolds | COVID-19 Mpro (6LU7) | - | Verified docking outcomes and comprehended thermodynamic properties of binding. | researchgate.netdntb.gov.ua |

| Thiazole Derivatives | Biofilm-related protein (2XF) | 100 ns | Assessed binding stability of most and least active compounds. | physchemres.org |

| Benzothiazole-Thiazole Hybrids | p56lck | - | Compared RMSD and RMSF to understand complex stability. | biointerfaceresearch.com |

| Thiazole Derivatives | LasR of P. aeruginosa | 50 ns | Demonstrated the ligand's function as a LasR antagonist. | plos.org |

RMSD: Root Mean Square Deviation; RMSF: Root Mean Square Fluctuation; RoG: Radius of Gyration; SASA: Solvent Accessible Surface Area; Mpro: Main Protease.

Role of Computer-Aided Drug Design (CADD) in Optimizing Thiazole Scaffolds

Computer-Aided Drug Design (CADD) encompasses a range of computational techniques that are integral to modern drug discovery, significantly reducing the time and cost associated with developing new therapeutic agents. researchgate.netijpsr.com For heterocyclic structures like the thiazole scaffold found in this compound, CADD plays a crucial role in the entire pipeline, from identifying initial hits to optimizing lead compounds. ajpamc.comijres.org

CADD approaches are broadly categorized as either structure-based or ligand-based. ijrti.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD methods are employed. Molecular docking is a primary SBDD technique used to predict the preferred orientation and binding affinity of a ligand within a protein's active site. researchgate.net For thiazole derivatives, docking studies have been used to identify key interactions with target enzymes like protein kinases, tubulin, and DNA gyrase, providing a rationale for their biological activity. nih.govresearchgate.net This structural insight allows for the rational design of modifications to the thiazole scaffold to enhance binding affinity or selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods are utilized. These approaches rely on the knowledge of a set of molecules known to be active. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of features necessary for biological activity, and QSAR (as discussed in 5.3.2). These models can then be used for virtual screening of large compound libraries to identify novel molecules with the desired activity profile. ijrti.org

CADD is instrumental in the optimization of thiazole scaffolds. For example, computational studies on thiazole hybrids as PIN1 inhibitors used a shape similarity technique to design a library of 140 compounds. nih.gov Subsequent docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and MD simulations led to the identification of several potent candidates. nih.gov Similarly, CADD has been applied to design thiazole derivatives as tubulin polymerization inhibitors, where docking studies supported the biological data and elucidated the binding mechanism at the colchicine (B1669291) binding site. nih.govfrontiersin.org These examples underscore the power of CADD in transforming a basic chemical scaffold into a highly optimized drug candidate. ajpamc.com

| CADD Application | Thiazole Derivative Class | Biological Target | Outcome | Reference |

| Scaffold Hopping / Docking | Thiazole Hybrids | PIN1 | Identification of 16 potential inhibitors from a designed library of 140. | nih.gov |

| Docking / MD Simulation | Thiazole-2-acetamide derivatives | Tubulin | Identified compound 10a as a potent inhibitor binding to the colchicine site. | frontiersin.org |

| Docking | Thiazole Schiff Bases | Protein Tyrosine Kinase (1T46) | Selection of derivatives for synthesis based on high docking scores. | researchgate.net |

| Virtual Screening / Docking | Thiazole Derivatives | LasR of P. aeruginosa | Identification of novel quorum sensing inhibitors from the ZINC database. | plos.org |

| In Silico Lead Optimization | Thiazole Derivatives | CYP450 | Design of hypothetical derivatives with potential CYP450 inhibitory activity. | ajpamc.com |

| Docking | Thiazole-Pyridine Hybrids | DNA Gyrase | Examination of potential inhibitory activity; dock scores ranged from -6.4 to -9.2 kcal/mol. | researchgate.net |

Advanced Analytical Techniques for Mechanistic Elucidation

Spectroscopic Methodologies for Elucidating Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for verifying the molecular structure of synthesized compounds like 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon framework. For a related compound, 4-(2-(pyridin-4-yl)thiazol-4-yl)benzene-1,2-diol, specific chemical shifts have been reported that can serve as a reference. nih.gov The protons on the pyridine (B92270) ring typically appear as doublets in the downfield region (δ 8.0-9.0 ppm), while the thiazole (B1198619) proton shows a characteristic singlet (around δ 8.25 ppm). nih.gov The phenolic proton would exhibit a singlet whose chemical shift is dependent on the solvent and concentration.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show a broad absorption band for the phenolic O-H stretching vibration around 3400 cm⁻¹. nih.gov Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scielo.org.za Characteristic peaks for the C=N and C=C stretching vibrations of the thiazole and pyridine rings are also expected in the 1600-1400 cm⁻¹ range. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For a similar thiazolyl-catechol compound, a molecular ion peak was observed that corresponded to its expected mass, validating its synthesis. nih.gov

| Technique | Expected Observation | Structural Fragment |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.0-9.0 ppm (doublets) | Pyridine protons |

| δ ~8.3 ppm (singlet) | Thiazole proton (C5-H) | |

| δ 6.8-7.8 ppm (doublets) | Phenol (B47542) ring protons | |

| δ ~9.5-10.0 ppm (singlet, broad) | Phenolic hydroxyl proton (OH) | |

| ¹³C NMR (DMSO-d₆) | δ ~161 ppm | Thiazole C2 |

| δ ~157 ppm | Thiazole C4 | |

| δ ~114 ppm | Thiazole C5 | |

| δ 122-154 ppm | Pyridine & Phenol carbons | |

| δ ~158 ppm | Phenol C-OH | |

| FT-IR (KBr, cm⁻¹) | ~3400 (broad) | Phenolic O-H stretch |

| 3100-3000 | Aromatic C-H stretch | |

| 1600-1400 | C=N and C=C stretching | |

| MS (ESI+) | [M+H]⁺ at m/z 269.06 | Molecular Ion Peak |

Chromatographic Separations for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating the target compound from impurities and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for assessing the purity of this compound. nih.gov A reversed-phase HPLC method, typically using a C18 column, is suitable for separating phenolic compounds. mdpi.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or water with trifluoroacetic acid), with the components separated based on their differential partitioning between the stationary and mobile phases. nih.govptfarm.pl Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance. ptfarm.pl Method validation includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and preliminary purity checks. nih.gov The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The separation is based on polarity, and the resulting spots are visualized under UV light.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Trifluoroacetic Acid in Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and/or 348 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | Dependent on exact gradient, typically 5-15 min |

Biophysical Techniques for Characterizing Ligand-Target Binding and Interactions

To understand the mechanism of action of this compound, it is crucial to study its interactions with biological targets, such as proteins or nucleic acids. Biophysical techniques provide quantitative data on binding affinity, stoichiometry, and thermodynamics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding constant (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. mdpi.com For instance, studies on a similar catechol hydrazinyl-thiazole derivative binding to human serum albumin (HSA) revealed a spontaneous, enthalpy-driven process. mdpi.com Such data is vital for understanding the forces driving the ligand-target interaction.

Fluorescence Spectroscopy: This technique can be used to study ligand-protein interactions by monitoring changes in the intrinsic fluorescence of the protein (e.g., from tryptophan residues) upon ligand binding. acs.org Quenching of the protein's fluorescence can be analyzed to determine binding constants and the binding mechanism. acs.org

NMR Relaxation Measurements: NMR can also be applied to study ligand-protein interactions. By measuring changes in the relaxation times of the ligand's protons in the presence of a target protein, information about the binding event and the part of the molecule involved in the interaction can be obtained. mdpi.com

| Parameter | Symbol | Information Provided |

|---|---|---|

| Binding Stoichiometry | n | Number of ligand molecules binding to one target molecule |

| Binding Constant | Kₐ (or K₋¹) | Affinity of the ligand for the target |

| Gibbs Free Energy | ΔG | Spontaneity of the binding process (ΔG = -RTlnKₐ) |

| Enthalpy Change | ΔH | Heat released or absorbed; indicates contribution from hydrogen bonds and van der Waals forces |

| Entropy Change | ΔS | Change in disorder; indicates contribution from hydrophobic interactions |

Cell-Based Assays for Investigating Cellular Pathways and Responses

Cell-based assays are fundamental to evaluating the biological activity of this compound and understanding its effects on cellular processes. These assays can determine cytotoxicity, antiproliferative activity, and the underlying molecular pathways affected by the compound.

Cytotoxicity and Antiproliferative Assays: The effect of the compound on cell viability is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays are performed on various cell lines, often comparing cancer cells to normal cells to assess selectivity. nih.govnih.gov The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Related thiazole derivatives have demonstrated significant cytotoxic potency against cancer cell lines such as A549 (lung), MCF-7 (breast), and MDA-MB-231 (breast). nih.govresearchgate.netnih.gov

Mechanism of Action Studies: To delve deeper into the cellular response, further assays can be conducted.

Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1, S, or G2/M), which can inhibit cancer cell proliferation. researchgate.net

Apoptosis Assays: Techniques like Annexin V/propidium iodide staining can quantify the induction of apoptosis (programmed cell death), a desirable trait for anticancer agents. nih.gov

Reactive Oxygen Species (ROS) Generation: Some compounds exert their effects by inducing oxidative stress. Cellular ROS levels can be measured using fluorescent probes to investigate this mechanism. nih.gov

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiazolyl–catechol derivative (3g) | A549 (Lung) | > 100 | nih.gov |

| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amine (2b) | A549 (Lung) | 0.015 | researchgate.net |

| N-(Pyridin-2-Yl)-4-(Thiazol-5-Yl)Pyrimidin-2-Amine (2b) | MCF-7 (Breast) | 0.0136 | researchgate.net |

| Triphenylamine-linked Pyridine-Thiazole (4b) | A-549 (Lung) | 0.00803 | nih.gov |

| Triphenylamine-linked Pyridine-Thiazole (4b) | MDA-MB-231 (Breast) | 0.0103 | nih.gov |

Future Perspectives and Emerging Research Directions

Innovation in Green Chemistry Approaches for Thiazole (B1198619) Synthesis

The synthesis of thiazole derivatives, including the pyridinyl-thiazole core of 4-(2-(Pyridin-4-yl)thiazol-4-yl)phenol, is undergoing a significant transformation driven by the principles of green chemistry. Traditional synthesis methods often rely on harsh reaction conditions, hazardous solvents, and metal catalysts, leading to environmental concerns and difficult post-processing. bepls.com Future research is focused on developing more sustainable and eco-friendly synthetic routes.

Key innovations in this area include:

Microwave-Assisted Synthesis: This technique offers a rapid and efficient solvent-free method for synthesizing N-phenyl-4-(pyridin-4-yl)thiazoles. bohrium.comresearchgate.net By condensing 4-bromoacetylpyridine with substituted N-phenylthiourea under microwave irradiation, the synthesis can be completed in as little as five minutes with excellent yields and without the need for a catalyst. bohrium.comresearchgate.net This method not only accelerates the reaction but also minimizes energy consumption and waste. bohrium.com

Ultrasonic Irradiation: Sonochemistry is another green technique being applied to thiazole synthesis. tandfonline.comrsc.org Ultrasound-assisted reactions can lead to higher product yields, shorter reaction times, and greater purity compared to conventional heating methods. tandfonline.comrsc.org The use of recyclable biocatalysts, such as chitosan-based hydrogels, under ultrasonic conditions further enhances the environmental friendliness of the synthesis of complex thiazole derivatives. nih.govmdpi.com

These green chemistry approaches are pivotal for the sustainable and cost-effective production of this compound and its analogs on a larger scale for research and potential therapeutic applications.

Discovery and Characterization of Novel Biological Targets

While derivatives of this compound are well-known as inhibitors of protein kinases like CDKs, ALK5, and VEGFR-2, future research is aimed at identifying and validating novel biological targets for this scaffold. nih.govrsc.orgnih.govmdpi.com This expansion of the target landscape could unlock new therapeutic opportunities.

Emerging strategies for target discovery include:

Proteomics-Based Approaches: Shotgun proteomics and affinity chromatography are powerful tools for identifying the molecular targets of bioactive compounds. nih.govasbmb.orgmdpi.com By immobilizing a derivative of the thiazole compound on a solid support, researchers can capture and identify binding proteins from cell extracts. nih.gov This unbiased approach can reveal unexpected targets and mechanisms of action. asbmb.org For example, this method identified human quinone reductase NQO1 as a host cell target for a class of broad-spectrum anti-parasitic thiazolides. nih.gov

Kinome Profiling: Comprehensive screening of thiazole derivatives against a large panel of kinases can uncover novel and potent inhibitory activities. This can reveal unexpected "off-target" effects that could be therapeutically beneficial or identify highly selective inhibitors for less-studied kinases involved in disease progression. nih.govrsc.org

Phenotypic Screening: High-content screening of compound libraries in disease-relevant cellular models can identify molecules that produce a desired phenotypic change. Subsequent target deconvolution studies can then elucidate the specific biological target responsible for the observed effect.

These exploratory approaches are expected to reveal a broader range of enzymes, receptors, and signaling proteins that are modulated by pyridinyl-thiazole derivatives, moving beyond the established kinase families.

Rational Design Principles for Enhanced Selectivity and Potency

The rational design of new derivatives of this compound is a cornerstone of future research, aiming to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for guiding these molecular modifications. ijper.org

Key design principles include:

Modifications of the Phenol (B47542) Moiety: The phenol group is a critical site for interaction with biological targets and can be modified to enhance binding affinity and selectivity. The position and nature of substituents on this phenyl ring can significantly impact activity. For example, in a series of thiazole carboxamide derivatives, the introduction of a lipophilic t-butyl group enhanced potency against COX enzymes compared to more hydrophilic methoxy (B1213986) groups. nih.gov

Substitution on the Thiazole Ring: The thiazole core itself can be altered. SAR studies have shown that substituents at different positions of the thiazole ring can influence the compound's biological activity. ijper.org The localization energies predict that the reactivity of the thiazole ring positions is in the order of 5 > 2 > 4 for electrophilic reactions and 2 > 5 > 4 for nucleophilic reactions. ijper.org

Alterations of the Pyridine (B92270) Ring: The pyridine moiety is also amenable to modification. The nitrogen atom in the pyridine ring can influence the molecule's solubility, basicity, and ability to form hydrogen bonds with target proteins.

Below is a table summarizing SAR insights for thiazole derivatives, which can inform the rational design of this compound analogs.

| Molecular Scaffold Modification | Effect on Biological Activity | Example Target |

| Phenyl Ring Substituents | Lipophilic groups can increase potency by interacting with hydrophobic pockets. | COX Enzymes nih.gov |

| Methoxy groups can enhance activity over halogen groups. | EGFR ijper.org | |

| Thiazole Core | Introduction of a methyl group can positively influence geometrical conformation. | COX Enzymes nih.gov |

| A 2-amino group is a key locus for modifications to improve potency. | Angiogenesis Targets nih.gov | |

| Pyridine Moiety | Can be critical for binding to specific kinase domains. | Kinases nih.gov |